molecular formula C15H11N3OS B1309827 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- CAS No. 145693-89-6

4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)-

Cat. No. B1309827
CAS RN: 145693-89-6
M. Wt: 281.3 g/mol
InChI Key: KTXQXTKOZNQPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as thiosemicarbazone and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and topoisomerase, which are involved in important physiological processes.
Biochemical and Physiological Effects:
4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- has been shown to have a variety of biochemical and physiological effects. This compound has been shown to have antimicrobial and antitumor properties, and has been investigated for its potential use in the treatment of various diseases. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, and has been used as a ligand in the synthesis of metal complexes for use in catalysis and other applications.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it useful for a wide range of research applications. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are many potential future directions for research on 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)-. One area of interest is the development of new metal complexes using this compound as a ligand for use in catalysis and other applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, additional studies are needed to evaluate the potential toxicity of this compound and to determine the optimal conditions for its use in lab experiments.

Synthesis Methods

The synthesis of 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- typically involves the reaction of thiosemicarbazide with a pyridine-2-carboxaldehyde derivative. This reaction results in the formation of a Schiff base, which is then reduced using sodium borohydride to produce the desired compound. The synthesis method is relatively simple and can be performed using standard laboratory techniques.

Scientific Research Applications

4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- has been studied extensively for its potential applications in scientific research. This compound has been shown to have antimicrobial and antitumor properties and has been investigated for its potential use in the treatment of various diseases. Additionally, this compound has been used as a ligand in the synthesis of metal complexes for use in catalysis and other applications.

properties

IUPAC Name

3-phenyl-5-(pyridin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c19-14-13(10-11-6-4-5-9-16-11)17-15(20)18(14)12-7-2-1-3-8-12/h1-10H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXQXTKOZNQPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407833
Record name 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)-

CAS RN

145693-89-6
Record name 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.